molecular formula C29H27N3O5S2 B2949156 (Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-67-0

(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2949156
CAS RN: 865174-67-0
M. Wt: 561.67
InChI Key: QNSZMFPEJCUQLJ-FLWNBWAVSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dihydroquinoline moiety, which is a common fragment in various naturally occurring polycyclic alkaloids . Compounds with a skeleton of 4-aryl-3,4-dihydroquinolin-2-one are known to have various biological activities .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some 4-aryl-3,4-dihydroquinolin-2-ones are known to have chemoprotective, antipsychotic, antioxidant, and antiradical properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs or treatments .

properties

IUPAC Name

ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S2/c1-3-17-31-25-16-13-22(28(34)37-4-2)19-26(25)38-29(31)30-27(33)21-11-14-23(15-12-21)39(35,36)32-18-7-9-20-8-5-6-10-24(20)32/h3,5-6,8,10-16,19H,1,4,7,9,17-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSZMFPEJCUQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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